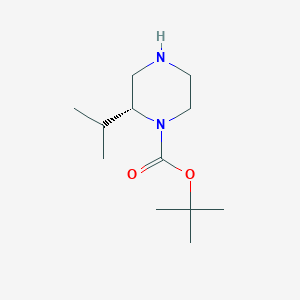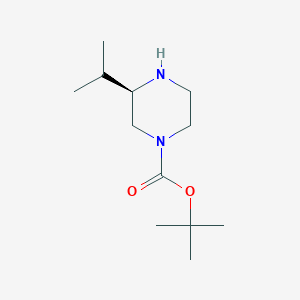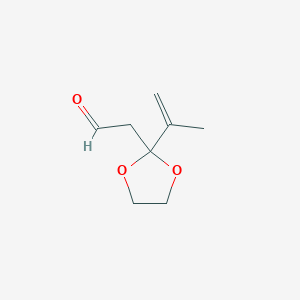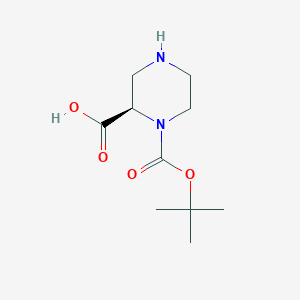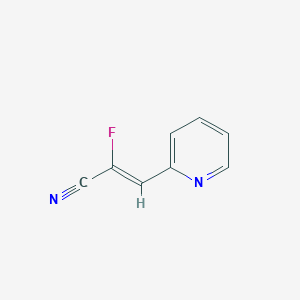
3-(2-Pyridinyl)-2-fluoropropenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Pyridinyl)-2-fluoropropenenitrile, also known as PF-04859989, is a chemical compound that belongs to the class of acrylonitriles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
作用機序
3-(2-Pyridinyl)-2-fluoropropenenitrile acts as a competitive inhibitor of DGAT1 by binding to its active site. This prevents the enzyme from catalyzing the synthesis of triglycerides, thereby reducing the accumulation of fat in the body. The exact mechanism of how 3-(2-Pyridinyl)-2-fluoropropenenitrile interacts with DGAT1 is still under investigation.
生化学的および生理学的効果
Studies have shown that 3-(2-Pyridinyl)-2-fluoropropenenitrile can reduce body weight and improve glucose tolerance in animal models of obesity and diabetes. It has also been found to decrease the levels of triglycerides and cholesterol in the blood. However, further studies are needed to determine the long-term effects of 3-(2-Pyridinyl)-2-fluoropropenenitrile and its safety profile.
実験室実験の利点と制限
One of the advantages of 3-(2-Pyridinyl)-2-fluoropropenenitrile is its high potency and selectivity towards DGAT1. This makes it a useful tool for studying the role of this enzyme in metabolic disorders. However, its low solubility in aqueous solutions and poor pharmacokinetic properties limit its use in vivo. Therefore, alternative delivery methods and analogs of 3-(2-Pyridinyl)-2-fluoropropenenitrile are being developed to overcome these limitations.
将来の方向性
There are several future directions for the research on 3-(2-Pyridinyl)-2-fluoropropenenitrile. One area of focus is the development of analogs with improved pharmacokinetic properties and efficacy. Another direction is the investigation of the potential therapeutic applications of 3-(2-Pyridinyl)-2-fluoropropenenitrile in other diseases such as cancer and inflammation. Additionally, the role of DGAT1 in lipid metabolism and its interaction with other enzymes and pathways need to be further elucidated. Overall, 3-(2-Pyridinyl)-2-fluoropropenenitrile has shown promising results in preclinical studies and holds great potential for the development of new therapies for metabolic disorders.
合成法
The synthesis of 3-(2-Pyridinyl)-2-fluoropropenenitrile involves the reaction of 2-pyridinecarboxaldehyde with 2-chloro-3,3,3-trifluoropropene in the presence of a base. The resulting intermediate is then treated with sodium cyanide to yield the final product. This method has been optimized to achieve high yields and purity of 3-(2-Pyridinyl)-2-fluoropropenenitrile.
科学的研究の応用
3-(2-Pyridinyl)-2-fluoropropenenitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on the enzyme diacylglycerol O-acyltransferase 1 (DGAT1), which is involved in the synthesis of triglycerides. This makes 3-(2-Pyridinyl)-2-fluoropropenenitrile a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.
特性
CAS番号 |
140137-14-0 |
|---|---|
製品名 |
3-(2-Pyridinyl)-2-fluoropropenenitrile |
分子式 |
C8H5FN2 |
分子量 |
148.14 g/mol |
IUPAC名 |
(Z)-2-fluoro-3-pyridin-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C8H5FN2/c9-7(6-10)5-8-3-1-2-4-11-8/h1-5H/b7-5- |
InChIキー |
SUHJVGJLQDTXKV-ALCCZGGFSA-N |
異性体SMILES |
C1=CC=NC(=C1)/C=C(/C#N)\F |
SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
正規SMILES |
C1=CC=NC(=C1)C=C(C#N)F |
同義語 |
2-Propenenitrile,2-fluoro-3-(2-pyridinyl)-,(Z)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



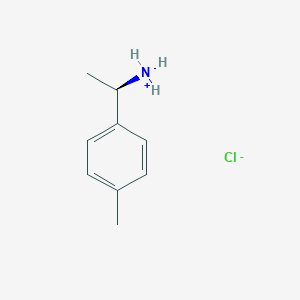

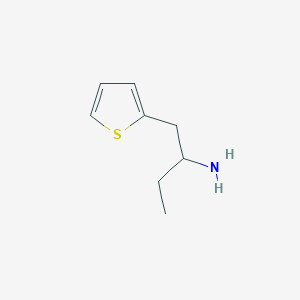



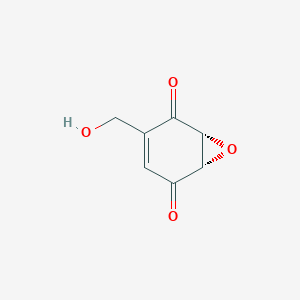
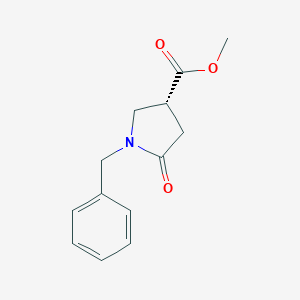
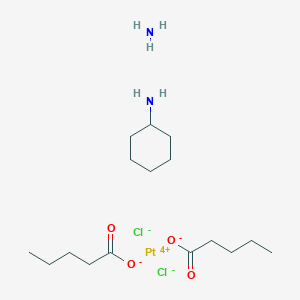
![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)
